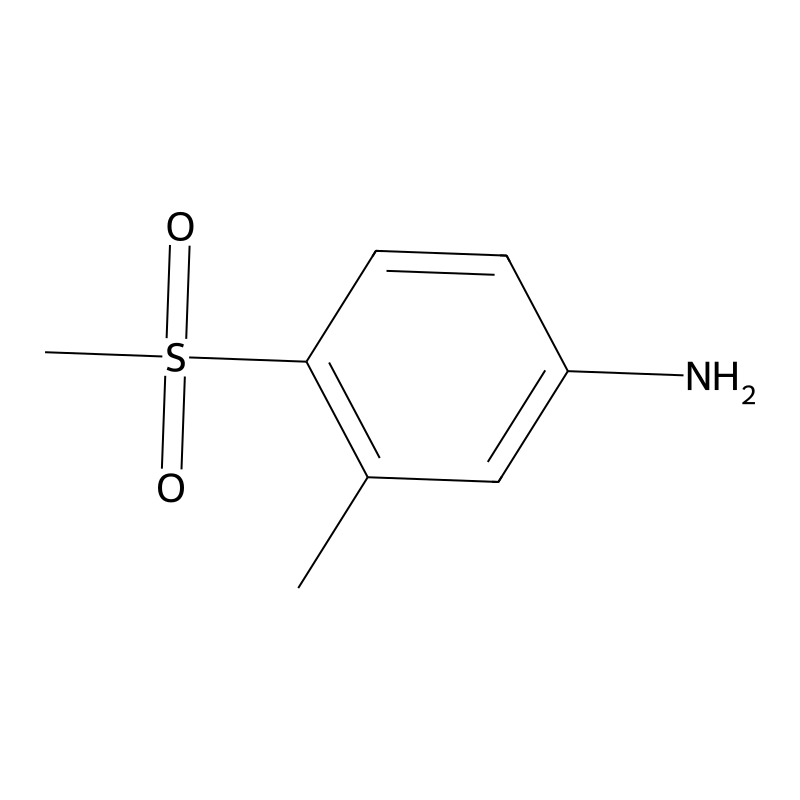

4-Methanesulfonyl-3-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

4-Methanesulfonyl-3-methylaniline possesses an aniline group (-NH2) and a methanesulfonyl group (SO2CH3). The aniline group is a reactive functional group commonly used as a starting material or intermediate in organic synthesis. The methanesulfonyl group can act as a protecting group for the amine or participate in various chemical reactions. More research is needed to explore the specific applications of 4-Methanesulfonyl-3-methylaniline in organic synthesis PubChem.

Medicinal Chemistry

Due to the presence of the aniline group, 4-Methanesulfonyl-3-methylaniline could be a potential candidate for further investigation in medicinal chemistry. Aniline rings are found in many biologically active molecules, and some aniline derivatives have been found to possess medicinal properties NCBI bookshelf, Therapeutic Uses of Aniline Derivatives: A Review: . However, more research is required to determine if 4-Methanesulfonyl-3-methylaniline has any specific biological activity or potential for drug development.

4-Methanesulfonyl-3-methylaniline is an organic compound with the chemical formula C₈H₁₁NO₂S. It features a methanesulfonyl group attached to a 3-methylaniline structure, making it a member of the sulfonamide family. This compound is characterized by its moderate solubility in organic solvents and its distinct chemical properties, which stem from the presence of both the methanesulfonyl and amine functional groups. Its systematic name reflects its structural components, indicating the positions of the substituents on the aniline ring.

The primary application of 4-Methanesulfonyl-3-methylaniline (Mesna) is as a uroprotective agent []. Its mechanism of action involves scavenging reactive cyclophosphamide metabolites, which are toxic byproducts formed during the breakdown of the chemotherapy drug cyclophosphamide []. Mesna effectively binds to these metabolites, rendering them inactive and allowing for safe excretion through urine [].

While detailed safety information is not readily available, some general precautions can be assumed due to the presence of aromatic amines. These may include:

- Potential skin and eye irritation

- Susceptibility to oxidation

- Electrophilic Aromatic Substitution: The compound can react with electrophiles such as halogens (e.g., bromine) in the presence of Lewis acids or bases, leading to halogenated derivatives.

- Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles, allowing for further functionalization.

- Reduction Reactions: The aromatic amine can be reduced under specific conditions, potentially altering its biological activity.

For example, in one study, the compound reacted with bromine in methanol to yield various brominated derivatives, demonstrating its reactivity under electrophilic conditions .

4-Methanesulfonyl-3-methylaniline exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures are often investigated for their potential as:

- Antimicrobial Agents: Some studies suggest that sulfonamide derivatives possess antibacterial properties against a range of pathogens.

- Anti-inflammatory Agents: The presence of the methanesulfonyl group may contribute to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.

The specific biological activity of 4-Methanesulfonyl-3-methylaniline requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 4-Methanesulfonyl-3-methylaniline can be achieved through several methods:

- Direct Sulfonation: The reaction of 3-methylaniline with methanesulfonyl chloride in the presence of a base (such as pyridine) can yield 4-Methanesulfonyl-3-methylaniline.

- Nucleophilic Substitution: Starting from an appropriate aniline derivative, nucleophilic substitution reactions can introduce the methanesulfonyl group.

- Reduction of Precursors: Starting from nitro or halogenated precursors, reduction reactions can lead to the formation of the desired amine structure.

Each method has its advantages and limitations regarding yield, reaction conditions, and purity of the final product.

4-Methanesulfonyl-3-methylaniline has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or inflammation.

- Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

- Agricultural Chemicals: The compound may have applications in agrochemicals as a pesticide or herbicide due to its potential biological activities.

Interaction studies involving 4-Methanesulfonyl-3-methylaniline are essential for understanding its biological profile and potential drug interactions. These studies typically focus on:

- Protein Binding: Investigating how well the compound binds to plasma proteins can provide insights into its pharmacokinetics.

- Enzyme Interaction: Understanding how this compound interacts with metabolic enzymes helps predict its behavior in biological systems and potential side effects.

Research on similar compounds indicates that variations in structure significantly affect interaction profiles, highlighting the need for targeted studies on this specific compound.

Several compounds share structural similarities with 4-Methanesulfonyl-3-methylaniline. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Methanesulfonyl-aniline | C₇H₉NO₂S | Lacks a methyl group at the para position |

| 2-Methanesulfonyl-4-methylaniline | C₈H₉NO₂S | Different substitution pattern on the aniline ring |

| N,N-Dimethylmethanesulfonamide | C₆H₁₅NO₂S | Contains dimethylamine instead of aniline |

Uniqueness

The uniqueness of 4-Methanesulfonyl-3-methylaniline lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties. Its dual functionality as both a sulfonamide and an aromatic amine positions it uniquely among related compounds, potentially enhancing its utility in medicinal chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant